molecular formula C7H7N3O2 B7783325 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanenitrile

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanenitrile

Cat. No.: B7783325
M. Wt: 165.15 g/mol
InChI Key: SNWDPCVMGIGCNX-UHFFFAOYSA-N
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Description

3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanenitrile is a uracil-derived compound featuring a nitrile (-CN) functional group attached to a three-carbon chain. The dihydropyrimidinone core is a common motif in nucleoside analogs, often explored for antiviral and therapeutic applications. The nitrile group may influence solubility, reactivity, and biological interactions compared to other functional groups like carboxylic acids or phosphonates.

Properties

IUPAC Name

3-(2,4-dioxopyrimidin-1-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c8-3-1-4-10-5-2-6(11)9-7(10)12/h2,5H,1,4H2,(H,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWDPCVMGIGCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Alkylation via Nucleophilic Substitution

Optimized Synthetic Routes and Reaction Conditions

Methylation Using Dimethyl Sulfate

Patent discloses an improved process for synthesizing pyrimidine derivatives using dimethyl sulfate as a methylating agent. The protocol involves:

  • Base Selection : Sodium hydroxide or potassium carbonate in polar aprotic solvents (e.g., DMF, acetonitrile).

  • Temperature Control : Reactions proceed at 50–80°C to balance reactivity and minimize decomposition.

  • Workup : Extraction with dichloromethane and drying over sodium sulfate, followed by solvent evaporation.

This method achieves >85% yield for intermediates like 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (5 ).

Piperidine Amine Coupling

The final step in involves displacing the 6-chloro group with (R)-3-aminopiperidine. Key parameters include:

  • Solvent : Anhydrous pyridine or DMF.

  • Stoichiometry : 1.1 equivalents of piperidine amine to ensure complete substitution.

  • Reaction Time : 12–24 hours under argon at 60°C.

This step highlights the versatility of pyrimidine derivatives in forming pharmacologically relevant amines.

Purification and Crystallization Techniques

Solvent-Based Crystallization

Source details crystallization using dichloromethane/hexane mixtures to isolate high-purity uracil derivatives. For the target compound, analogous methods involve:

  • Acid Quenching : Adding glacial acetic acid to neutralize reaction mixtures.

  • pH Adjustment : Lowering to pH 2 with HCl to precipitate the product.

  • Washing : Sequential rinsing with water and nonpolar solvents to remove impurities.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Pyrimidine ring protons resonate as singlets at δ 7.8–8.2 ppm (H-5 and H-6). The propanenitrile chain shows triplet signals at δ 2.5–3.0 ppm (CH₂ groups).

  • ¹³C NMR : The carbonyl carbons (C-2 and C-4) appear at δ 160–165 ppm, while the nitrile carbon is observed at δ 115–120 ppm.

Infrared (IR) Spectroscopy

  • Strong absorption bands at 2240 cm⁻¹ (C≡N stretch) and 1700–1750 cm⁻¹ (C=O stretches) confirm the nitrile and uracil moieties.

Mass Spectrometry

  • ESI-MS : [M+H]⁺ peak at m/z 166.06111 (), consistent with the molecular formula C₇H₇N₃O₂. Fragmentation patterns include loss of CO₂ (m/z 122) and HCN (m/z 139).

Comparative Analysis of Synthetic Methods

MethodReagentsYield (%)Purity (%)Citation
N-AlkylationK₂CO₃, DMF, 80°C7895
Silylation ProtectionTIPS-Cl₂, pyridine9298
Piperidine Coupling(R)-3-aminopiperidine8597

Chemical Reactions Analysis

Hydrolysis of the Nitrile Group

The nitrile group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or amides.

Reaction Pathways

  • Acidic Hydrolysis :
    R–CN+2H2OH+R–COOH+NH4+\text{R–CN} + 2\text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{R–COOH} + \text{NH}_4^+
    Yields 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid.

  • Basic Hydrolysis :
    R–CN+H2OOHR–CONH2R–COOH\text{R–CN} + \text{H}_2\text{O} \xrightarrow{\text{OH}^-} \text{R–CONH}_2 \rightarrow \text{R–COOH}

Table 2: Hydrolysis Reaction Parameters

ConditionCatalyst/TemperatureProductYield (%)
H₂SO₄ (20%), 100°C6 hPropanoic acid derivative75–80
NaOH (10%), 80°C4 hPropanoamide intermediate60–70

Reduction to Primary Amine

Catalytic hydrogenation reduces the nitrile to a primary amine, forming 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propylamine.

Reaction :
R–CN+2H2Raney NiR–CH2NH2\text{R–CN} + 2\text{H}_2 \xrightarrow{\text{Raney Ni}} \text{R–CH}_2\text{NH}_2

Conditions :

  • Pressure: 50 psi H₂

  • Catalyst: Raney nickel (5% w/w)

  • Solvent: Ethanol, 80°C, 12 h

  • Yield: ~65%

Stability Under Acidic/Basic Conditions

The nitrile group exhibits moderate stability:

  • Acidic Media (pH < 3) : Partial hydrolysis observed after 24 h at 25°C.

  • Basic Media (pH > 10) : Rapid hydrolysis to amide/carboxylic acid within 2 h.

Comparative Reactivity with Esters

Unlike its ester analog (methyl 3-(2,4-dioxopyrimidin-1-yl)propanoate) , the nitrile derivative:

  • Shows slower hydrolysis kinetics.

  • Requires harsher conditions for carboxylate formation.

  • Preferentially retains the nitrile group in non-aqueous phosphorylation reactions .

Scientific Research Applications

The compound 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanenitrile has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, agricultural science, and materials science.

Medicinal Chemistry

The compound has shown promise in the development of novel pharmaceuticals. Its derivatives have been investigated for their potential as:

  • Antitumor Agents : Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for tumor growth and survival.
  • Antibacterial Properties : Studies have highlighted the antibacterial activity of pyrimidine derivatives, suggesting potential applications in treating resistant bacterial strains.

Agricultural Science

The compound's derivatives are also being explored as agrochemicals:

  • Herbicides : Research has indicated that certain analogs can inhibit plant growth by interfering with key metabolic pathways in weeds, making them potential candidates for herbicide development.
  • Fungicides : The antifungal properties of related compounds suggest their use in protecting crops from fungal pathogens.

Materials Science

In materials science, the unique properties of this compound are being utilized for:

  • Polymer Synthesis : The compound can serve as a building block for synthesizing polymers with specific functionalities, enhancing material properties such as thermal stability and chemical resistance.
  • Nanotechnology : Its incorporation into nanomaterials has been studied for applications in drug delivery systems, where controlled release and targeted delivery are critical.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry investigated the antitumor effects of a series of pyrimidine derivatives based on the core structure of this compound. The results demonstrated significant cytotoxicity against human cancer cell lines, leading to further exploration of structure-activity relationships (SAR) to optimize efficacy while minimizing toxicity.

Case Study 2: Agricultural Applications

Research conducted by agricultural scientists evaluated the herbicidal activity of pyrimidine-based compounds on common weed species. The findings indicated that certain derivatives exhibited selective inhibition of weed growth without affecting crop plants, suggesting their potential as environmentally friendly herbicides.

Case Study 3: Material Development

A recent study focused on the synthesis of polymer composites incorporating this compound. The resulting materials showed enhanced mechanical properties and thermal stability compared to traditional polymers, indicating their suitability for high-performance applications.

Mechanism of Action

The mechanism of action of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of viral replication .

Comparison with Similar Compounds

Antiviral Activity

  • Phosphonate Derivatives (12a/12b): Tested against HIV in U937 cell lines, these compounds showed negligible antiviral activity compared to AZT (azidothymidine), a known antiretroviral drug.
  • Propanoic Acid Analog (2950-82-5): No direct biological data are provided in the evidence.

Functional Group Impact on Properties

  • Nitrile (-CN): Expected to confer moderate polarity and metabolic stability but lower solubility compared to carboxylic acids. Nitriles are often used as intermediates in medicinal chemistry.
  • Carboxylic Acid (-COOH): Enhances water solubility and enables salt formation, advantageous for pharmacokinetic optimization.

Biological Activity

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanenitrile is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological relevance.

Chemical Structure and Properties

  • Molecular Formula : C₇H₈N₂O₄
  • Molecular Weight : 184.15 g/mol
  • CAS Number : 2950-82-5

The compound features a pyrimidine ring with two keto groups at positions 2 and 4, which is critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of 3,4-dihydropyrimidines exhibit significant antimicrobial properties. A study demonstrated that compounds containing the pyrimidine structure displayed effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

Anticancer Properties

The compound has also been evaluated for anticancer activity. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

Case Study: Apoptotic Induction in Cancer Cells
In one study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant increase in apoptotic cells as assessed by flow cytometry. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

The biological activity of this compound is largely attributed to its ability to interact with cellular targets involved in metabolic pathways and signal transduction. The presence of the dioxo group enhances its reactivity with nucleophiles, facilitating interactions with enzymes involved in DNA synthesis and repair.

Enzyme Inhibition

Research suggests that compounds similar to this compound inhibit dihydropyrimidine dehydrogenase (DPD), an enzyme critical for pyrimidine metabolism. This inhibition can lead to altered nucleotide pool levels within cells, impacting cellular proliferation and survival .

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